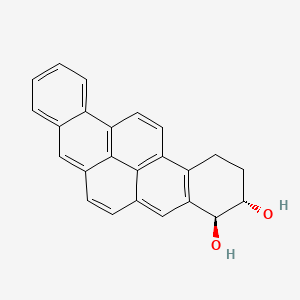
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is a complex organic compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by multiple aromatic rings and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反应分析
Types of Reactions
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly occurring in the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学研究应用
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of PAHs.
Biology: It is investigated for its potential biological activities, including its interactions with enzymes and cellular components.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and cancer treatment.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, such as its role in inhibiting carcinogenesis or its function as a chemical intermediate.
相似化合物的比较
Similar Compounds
Dibenzo(a,i)pyrene: Another PAH with a similar structure but different functional groups.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Dibenzo(b,def)chrysene: A structurally related compound with distinct properties.
Uniqueness
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is unique due to its specific arrangement of hydroxyl groups and its tetrahydro configuration
属性
CAS 编号 |
80648-54-0 |
|---|---|
分子式 |
C24H18O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
(5S,6S)-hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),8,10,12,14,16,18,20(24),21-decaene-5,6-diol |
InChI |
InChI=1S/C24H18O2/c25-21-10-9-17-19-8-7-18-16-4-2-1-3-13(16)11-14-5-6-15(23(19)22(14)18)12-20(17)24(21)26/h1-8,11-12,21,24-26H,9-10H2/t21-,24-/m0/s1 |
InChI 键 |
RAKMLSCTYIKKLU-URXFXBBRSA-N |
手性 SMILES |
C1CC2=C(C=C3C=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6)[C@@H]([C@H]1O)O |
规范 SMILES |
C1CC2=C(C=C3C=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6)C(C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




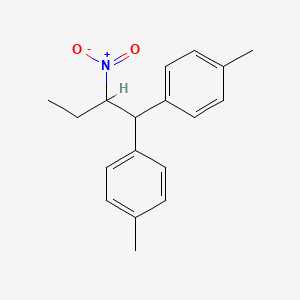
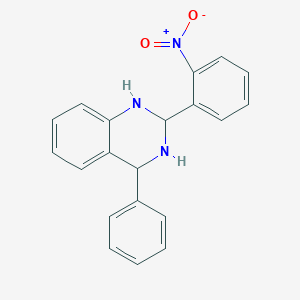
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
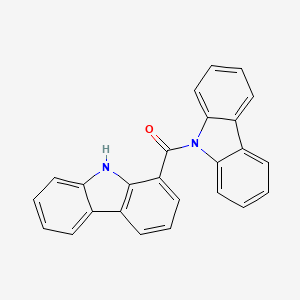
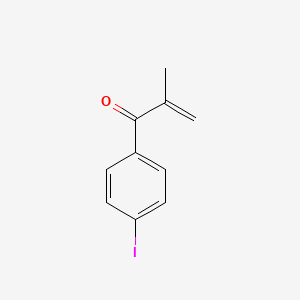
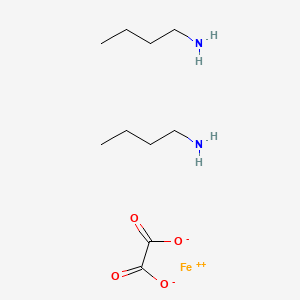
silane](/img/structure/B14427896.png)
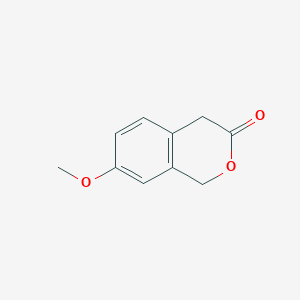
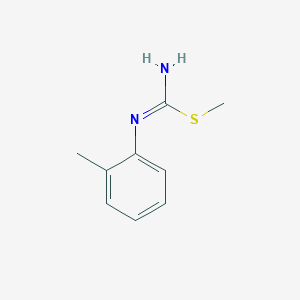
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
